Vaccinoside

Catalog No.
S546505
CAS No.
36138-58-6
M.F
C25H28O13
M. Wt
536.486
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vaccinoside

CAS Number

36138-58-6

Product Name

Vaccinoside

IUPAC Name

(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C25H28O13

Molecular Weight

536.486

InChI

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1

InChI Key

WJPRKOJNQIZCGY-DOCWKGGNSA-N

SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O

solubility

Soluble in DMSO

Synonyms

Vaccinoside.

The exact mass of the compound Vaccinoside is 536.153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vaccinoside (10-p-trans-coumaroyl-1S-monotropein) is a highly specialized iridoid glycoside natively found in Vaccinium species, including bilberry (Vaccinium myrtillus), cranberry (Vaccinium macrocarpon), and Vaccinium bracteatum . Unlike generic plant metabolites, Vaccinoside features a specific coumaroyl substitution on the monotropein core, making it a critical chemotaxonomic marker for authenticating premium berry extracts and detecting sophisticated adulteration [1]. In industrial and procurement contexts, it is primarily sourced as a high-purity analytical reference standard for quality control workflows, and increasingly as a bifunctional precursor for the enzymatic synthesis of natural blue colorants [2]. Its established anti-inflammatory and antioxidant properties further drive its demand in pharmacological screening and nutraceutical standardization .

Substituting Vaccinoside with generic anthocyanins (e.g., cyanidin-3-glucoside) or simple iridoids (e.g., monotropein) critically compromises analytical specificity and process outcomes [1]. In quality control, generic anthocyanins are ubiquitous across many plant families and are frequently spiked into cheap extracts to spoof bilberry standardization assays; Vaccinoside, however, provides a highly specific mass spectrometric fragmentation profile that cannot be easily replicated by adulterants [2]. In biocatalytic applications, simple iridoids lacking the 10-p-trans-coumaroyl moiety fail to act as bifunctional precursors. Vaccinoside’s specific structure allows it to be independently catalyzed by either polyphenol oxidase or β-glucosidase, a dual reactivity essential for reacting with amino acids to yield stable 'Vaccinium blue' pigments[3].

Bifunctional Precursor Suitability for Natural Pigment Synthesis

Vaccinoside demonstrates specific utility as a bifunctional precursor for the production of natural blue colorants. When subjected to enzymatic catalysis by either polyphenol oxidase or β-glucosidase, Vaccinoside reacts with up to 15 different amino acids to generate stable 'Vaccinium blue' pigments exhibiting absorption maxima (λmax) between 581 and 590 nm [1]. This dual-enzyme susceptibility is structurally dependent on the coumaroyl-monotropein framework and is not observed in generic, non-acylated iridoids.

Evidence DimensionEnzymatic generation of blue pigments (λmax 581-590 nm)
Target Compound DataVaccinoside (yields stable blue pigments via dual enzyme pathways)
Comparator Or BaselineNon-acylated iridoids (fail to produce equivalent stable blue pigments)
Quantified DifferenceEnables specific synthesis of Vaccinium blue pigments
ConditionsEnzymatic catalysis (polyphenol oxidase or β-glucosidase) with amino acids

Allows manufacturers to produce stable, natural blue food colorants using controlled biocatalytic processes rather than relying on synthetic dyes.

Chemotaxonomic Discrimination Power for Extract Authentication

In UHPLC-HRAM-MSn metabolomic profiling, Vaccinoside and its coumaroyl-substituted derivatives serve as key discriminators for differentiating Vaccinium cultivars and authenticating extracts [1]. Sparse partial least squares-discriminant analysis (sPLS-DA) models rely heavily on the presence and abundance of Vaccinoside to classify premium cultivars (e.g., Welker cranberries) and separate genuine bilberry extracts from adulterated matrices that only mimic anthocyanin profiles [1]. The specific m/z 535 [M-H]- precursor and its distinct fragmentation (e.g., m/z 357, 193, 165) provide a definitive analytical fingerprint [2].

Evidence DimensionCultivar and extract discrimination accuracy
Target Compound DataVaccinoside (high sPLS-DA variable importance)
Comparator Or BaselineGeneric anthocyanins (low specificity, easily spoofed)
Quantified DifferenceProvides definitive chemotaxonomic authentication
ConditionsUHPLC-HRAM-MSn analysis of Vaccinium extracts

Provides procurement and QA teams with a non-spoofable marker to verify the authenticity and origin of high-value berry extracts.

In Vitro Anti-Inflammatory Pathway Modulation

Vaccinoside exhibits targeted pharmacological activity by inhibiting key pro-inflammatory mediators in cell-based assays. Treatment with Vaccinoside significantly attenuates the production of TNF-α, IL-6, and nitric oxide (NO) by modulating the NF-κB and MAPK signaling pathways . This targeted reduction in inflammatory markers, coupled with an enhancement of antioxidant enzyme activity (e.g., SOD, CAT), establishes its efficacy compared to untreated vehicle controls in models of cellular oxidative stress .

Evidence DimensionInhibition of pro-inflammatory cytokines (TNF-α, IL-6)
Target Compound DataVaccinoside (significant attenuation)
Comparator Or BaselineVehicle control (high cytokine expression)
Quantified DifferenceRestores cytokine levels via NF-κB/MAPK modulation
ConditionsIn vitro cell-based inflammation models

Validates the compound's use as a standardized reference material in the screening and development of anti-inflammatory botanical drugs.

Botanical Extract Authentication & Quality Control

Due to its specific mass spectrometric fragmentation and high specificity to Vaccinium species, Vaccinoside is a highly specific analytical reference standard for UHPLC-MS/MS workflows designed to detect economic adulteration in bilberry and cranberry extracts [1].

Enzymatic Synthesis of Natural Blue Colorants

Vaccinoside is uniquely suited as a bifunctional precursor in industrial biocatalysis. By reacting it with polyphenol oxidase or β-glucosidase in the presence of amino acids, manufacturers can synthesize stable 'Vaccinium blue' pigments (λmax 581-590 nm) for food and cosmetic applications [2].

Pharmacological Screening for Anti-Inflammatory Agents

Because of its documented ability to inhibit TNF-α and IL-6 via NF-κB and MAPK pathways, Vaccinoside serves as a reliable positive control and reference compound in in vitro assays evaluating the cytoprotective and anti-inflammatory properties of iridoid glycosides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

536.153

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Qu J, Chen X, Niu CS, Yu SS. [Chemical constituents from Vaccinium bracteatum]. Zhongguo Zhong Yao Za Zhi. 2014 Feb;39(4):684-8. Chinese. PubMed PMID: 25204147.
2: Sakakibara J, Kaiya T, Yasue M. [Studies on the constituents of Vaccinium bracteatum Thunb. II. On the constituents of the flowers, particularly on the structure of vaccinoside, a new iridoid glycoside]. Yakugaku Zasshi. 1973 Feb;93(2):164-70. Japanese. PubMed PMID: 4737785.

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